![molecular formula C22H23F3N4O2 B593057 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
Overview
Description
ML298, also known as 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide hydrochloride, is a selective inhibitor of phospholipase D2 (PLD2). It has shown significant potential in decreasing invasive migration in U87-MG glioblastoma cells without affecting cell viability .
Preparation Methods
The synthesis of ML298 involves standard chemical techniques, often employing anhydrous solvents and reagents of the highest commercial quality. The reactions are typically conducted using microwave-assisted synthesis, which enhances the reaction rates and yields . The compound is characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Chemical Reactions Analysis
ML298 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ML298 has a wide range of scientific research applications, including:
Chemistry: It is used as a selective inhibitor in various chemical reactions to study the role of phospholipase D2.
Biology: ML298 is used to investigate the biological pathways involving phospholipase D2, particularly in cancer research.
Medicine: The compound has shown potential in reducing the invasive migration of glioblastoma cells, making it a promising candidate for cancer therapy.
Industry: ML298 is used in the development of new pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
ML298 exerts its effects by selectively inhibiting phospholipase D2 (PLD2) with an IC50 value of 355 nM. It does not affect PLD1 activity at concentrations up to 20 μM. The inhibition of PLD2 leads to a decrease in invasive migration of glioblastoma cells, which is a critical factor in cancer metastasis .
Comparison with Similar Compounds
ML298 is unique in its selective inhibition of PLD2. Similar compounds include:
ML299: Another selective inhibitor of PLD2, but with different structural properties.
VU0364739: A selective inhibitor of phospholipase D1 (PLD1).
ML395: A dual inhibitor of PLD1 and PLD2.
The uniqueness of ML298 lies in its high selectivity for PLD2, making it a valuable tool for studying the specific role of this enzyme in various biological processes .
Biological Activity
3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide, also known as ML298 hydrochloride, is a compound that has garnered interest due to its selective inhibition of phospholipase D2 (PLD2). This enzyme plays a significant role in various cellular processes, including cell migration and cancer progression. Understanding the biological activity of ML298 is crucial for its potential therapeutic applications.
- Molecular Formula : C22H24ClF3N4O2
- Molecular Weight : 468.9 g/mol
- IUPAC Name : 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide hydrochloride
- CAS Number : Not specified
ML298 selectively inhibits PLD2 with an IC50 value of approximately 355 nM, while showing significantly less activity against PLD1 (IC50 > 20,000 nM) . This selectivity is essential as PLD2 is implicated in promoting invasive behaviors in cancer cells.
Inhibition of Cell Migration
One of the primary biological activities of ML298 is its ability to decrease invasive migration in U87-MG glioblastoma cells without affecting cell viability. This characteristic makes it a potential candidate for therapeutic intervention in glioblastoma, a highly aggressive brain tumor .
Impact on Phosphatidic Acid Signaling
Phosphatidic acid (PA), produced by PLD activity, is a critical lipid second messenger involved in various signaling pathways. Aberrant PA signaling has been linked to several cancers. By inhibiting PLD2, ML298 may alter PA levels and subsequently affect downstream signaling pathways that promote tumor growth and metastasis .
Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide?
- Methodology : The compound is synthesized via multi-step reactions, including:
- Spirocyclic Core Formation : Condensation of substituted benzaldehydes with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
- Amide Coupling : Reaction of the spirocyclic intermediate with 3,4-difluorobenzoyl chloride in anhydrous acetonitrile using potassium carbonate as a base .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity.
Q. Which spectroscopic techniques are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for fluorinated aromatic protons (δ 6.8–7.4 ppm), spirocyclic NH (δ 8.1–8.3 ppm), and carbonyl groups (δ 170–175 ppm) .
- ¹⁹F NMR : Distinct signals for 3,4-difluoro (δ -110 to -120 ppm) and 3-fluorophenyl (δ -115 ppm) substituents .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for this compound?
- Hypothesis Testing :
- Enzymatic Assays : Compare inhibition of target enzymes (e.g., kinases) under standardized conditions (pH 7.4, 25°C) to rule out assay variability .
- Cell-Based Studies : Use isogenic cell lines to isolate compound-specific effects from genetic background noise .
Q. What strategies optimize the synthesis yield of the spirocyclic intermediate?
- Experimental Design :
- DoE (Design of Experiments) : Vary catalyst (e.g., acetic acid vs. p-toluenesulfonic acid), solvent polarity (ethanol vs. DMF), and reaction time .
- Results : Ethanol with glacial acetic acid (5 drops/mol) yields 72% intermediate purity vs. 58% in DMF due to reduced side reactions .
Q. How does fluorination impact the compound’s pharmacokinetic profile?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : 3,4-Difluoro substitution increases logP by 0.8 vs. non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation, extending half-life (t₁/₂ = 4.2 hours in human microsomes vs. 1.8 hours for des-fluoro analogs) .
Q. Methodological Challenges
Q. What analytical approaches validate purity in the presence of fluorinated byproducts?
- HPLC-DAD/FLD :
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 minutes).
- Detection : FLD (λ_ex = 260 nm, λ_em = 320 nm) for fluorinated impurities (LOD = 0.05%) .
Q. How to assess environmental fate using computational modeling?
- QSPR Models : Predict biodegradation (e.g., BIOWIN v4.1) and ecotoxicity (ECOSAR):
Properties
IUPAC Name |
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O2/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVAKKLQGLNOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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